molecular formula C17H13N2NaO4S B606667 Acid Orange 8 CAS No. 5850-86-2

Acid Orange 8

Cat. No. B606667
CAS RN: 5850-86-2
M. Wt: 364.3508
InChI Key: WPWNIQBSYQVEKJ-LTRPLHCISA-M
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Description

Acid Orange 8 is an azo dye derivative that is commonly used in textile dyeing . It has a molecular weight of 364.35 g/mol and its chemical formula is C17H13N2NaO4S .


Molecular Structure Analysis

The molecular structure of Acid Orange 8 involves an azo group (-N=N-), which is responsible for its dyeing properties . The exact structural intricacies that define the chromatic richness of Acid Orange 8 are not specified in the available resources.


Chemical Reactions Analysis

Acid Orange 8 has been studied for its photodegradation induced by TiO2 (titanium dioxide) in aqueous solution . The degradation rate of Acid Orange 8 increases with decreasing concentration, increasing light intensity, and under acidic conditions . Different components in water can also affect the photodegradation of Acid Orange 8 .


Physical And Chemical Properties Analysis

Acid Orange 8 is a powder with a dye content of approximately 60-65% . It is soluble in water .

Scientific Research Applications

Photodegradation in Wastewater Treatment

Acid Orange 8 has been utilized as a target pollutant in the study of photodegradation processes. Nitrocellulose membranes (NCM) are employed under simulated sunlight to investigate the degradation of Acid Orange 8, with factors like concentration, light intensity, and the presence of various ions affecting the rate of photodegradation . This application is significant in the field of organic wastewater treatment, offering a method for removing azo dyes from wastewater.

Environmental Pollution Indicator

The discharge of azo dye wastewater, including Acid Orange 8, is a growing source of environmental pollution. Research has shown that these compounds can alter the pH and chemical composition of water bodies, affecting the safety of ecosystems through bioaccumulation . Acid Orange 8 can serve as an indicator of pollution levels in water bodies, particularly in the textile industry.

Optimization of Photodegradation Conditions

Studies have determined the optimal conditions for the photodegradation of Acid Orange 8, such as a solution concentration of 20 μmol/L, membrane area of 17.35 cm², light intensity of 481 μmol/(m²s), and a pH value of 3.0 . This research aids in optimizing conditions for the effective degradation of azo dyes in various environments.

Influence of Water Components on Degradation

Research has also explored how different components in water, like calcium, magnesium, and nitrate ions, can promote the photodegradation of Acid Orange 8, while carbonate ions may inhibit it . This knowledge is crucial for understanding and improving the degradation process in different water treatment scenarios.

Photocatalytic Degradation Studies

Acid Orange 8 has been used in studies to examine its photodegradation when induced by titanium dioxide (TiO2) in aqueous solutions . These studies contribute to the broader field of photocatalytic degradation, which is vital for developing advanced water treatment technologies.

Microbial Degradation Research

While specific studies on Acid Orange 8 were not found, related azo dyes like Acid Orange 7 have been extensively studied for microbial degradation . These studies provide insights into the potential for using microorganisms to degrade Acid Orange 8, highlighting the importance of biological interventions in dye wastewater treatment.

Future Directions

The future directions for Acid Orange 8 could involve its removal from wastewater. For instance, Acid Orange 8 has been used to study its photodegradation induced by nitrocellulose membranes under simulated sunlight . The silicon nanoparticles had an absorption capacity of 230 mg/g and the nanoparticles were able to be reused for up to five cycles .

properties

IUPAC Name

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S.Na/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20;/h2-10,20H,1H3,(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWNIQBSYQVEKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041709
Record name C.I. Acid Orange 8, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Orange 8

CAS RN

5850-86-2
Record name C.I. 15575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Orange 8, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(2-hydroxynaphth-1-ylazo)-3-methylbenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID ORANGE 8
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35B1184HXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
A Aleboyeh, H Aleboyeh, Y Moussa - Dyes and pigments, 2003 - Elsevier
… The aim of the present work was to establish a mathematical relation between the rate constant of Acid Orange 8 (AO8), Methyl Orange (MO) and Acid Blue 74 (AB74) removal in the UV/…
Number of citations: 211 www.sciencedirect.com
M Saquib, M Muneer - Desalination, 2003 - Elsevier
… No major efforts have been made to study the degradation kinetics of an azo dye derivative such as acid orange 8. Thus, we have undertaken a detailed study on the photodegradation …
Number of citations: 114 www.sciencedirect.com
S Tunç, O Duman, T Gürkan - Industrial & Engineering …, 2013 - ACS Publications
… In this study, online spectrophotometric method was used to follow the decolorization of Acid Orange 8 (AO8) and Acid Red 44 (AR44) dyes from aqueous solution by Fenton process. …
Number of citations: 99 pubs.acs.org
MP Elizalde-González, LE García-Díaz - Chemical Engineering Journal, 2010 - Elsevier
… The conditions for the adsorption of the dye Acid Orange 8 onto carbon were optimized using the Taguchi method. Four samples of activated carbon were obtained from guava seeds, …
Number of citations: 78 www.sciencedirect.com
I Gültekin, G Tezcanli-Güyer, NH Ince - Ultrasonics sonochemistry, 2009 - Elsevier
… Sonochemical degradation of aryl-azo-naphthol dyes represented by CI Acid Orange 8 was investigated at 300 kHz to assess the operational parameters and the impacts of rate …
Number of citations: 61 www.sciencedirect.com
A Umar, MS Khan, S Alam, I Zekker, J Burlakovs… - Water, 2021 - mdpi.com
… The synthesized particles were used as an adsorbent for removal of azo dye acid orange-8 (AO-8) from water and were found to be effective in removal (over 90% removal efficiency) of …
Number of citations: 45 www.mdpi.com
B Abebe, EA Zereffa, HCA Murthy - ACS omega, 2020 - ACS Publications
… The photodegradation of the ZnO and PVA-ZnO/Mn 2 O 3 were studied using acid orange-8 dye at a maximum absorption wavelength of 484 nm (Figure 7a,b, respectively). The ZnO …
Number of citations: 37 pubs.acs.org
TM Budnyak, M Błachnio, A Slabon… - The Journal of …, 2020 - ACS Publications
… (a) Temperature effect on the adsorption of Acid Orange 8 from aqueous solutions on the composite ChS at various temperatures. (b) Van’t Hoff plot for Acid Orange 8 adsorption from …
Number of citations: 28 pubs.acs.org
D Karadag - Dyes and Pigments, 2007 - Elsevier
… Acid Orange 8 adsorption can be described by the pseudo-second-order model. Therefore, the Acid Orange 8 … equilibrium sorption capacity of Acid Orange 8 increases with increasing …
Number of citations: 62 www.sciencedirect.com
MY Leiw, GH Guai, X Wang, MS Tse, CM Ng… - Journal of hazardous …, 2013 - Elsevier
… An endocrine disruptor, Bisphenol A (BPA) and an azo dye, Acid Orange 8 (AO8) were used as probe organic pollutants. BPA was completely degraded with 83% of mineralization in 24 …
Number of citations: 69 www.sciencedirect.com

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